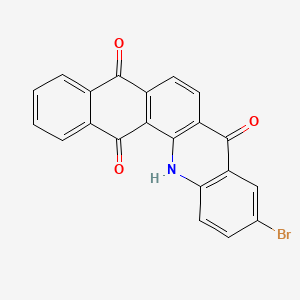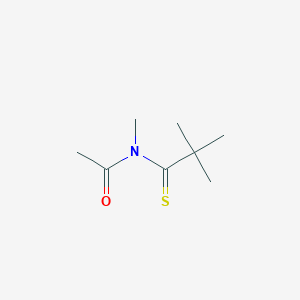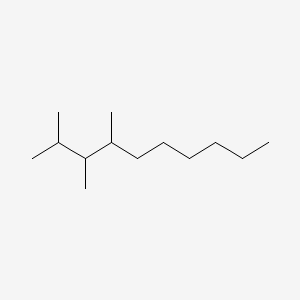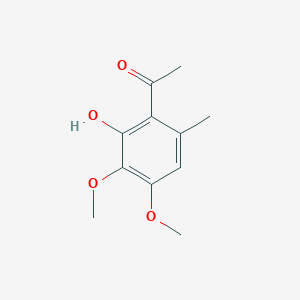
Phenylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with a phenyl group attached. As a member of the PAH family, it is known for its complex structure and significant chemical properties. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic and optical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylfluoranthene can be synthesized through several methods. One common approach involves the condensation of phenyl vinyl ketone with methyl fluorene-9-carboxylate, followed by hydrolysis, decarboxylation, reduction, cyclization, and dehydrogenation . Another method includes the crossed Ullmann reaction between 4-iodofluoranthene and 2-bromonitrobenzene, followed by reduction, diazotization, and ring-closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylfluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl or fluoranthene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while substitution reactions can produce various phenyl-substituted fluoranthenes .
Applications De Recherche Scientifique
Phenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: this compound and its derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mécanisme D'action
The mechanism by which phenylfluoranthene exerts its effects involves interactions with various molecular targets and pathways. Its electronic structure allows it to participate in electron transfer reactions, making it useful in electronic and photonic applications. In biological systems, its mechanism of action may involve binding to specific proteins or DNA, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Phenylfluoranthene can be compared with other similar compounds, such as:
Fluoranthene: Lacks the phenyl group, resulting in different electronic and optical properties.
Benzo[j]fluoranthene: Contains an additional benzene ring, leading to increased molecular size and altered reactivity.
Methylfluoranthene: Substituted with a methyl group instead of a phenyl group, affecting its chemical behavior and applications
This compound’s uniqueness lies in its specific structural features, which confer distinct electronic properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H14 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-phenylfluoranthene |
InChI |
InChI=1S/C22H14/c1-2-7-15(8-3-1)17-14-13-16-9-6-12-19-18-10-4-5-11-20(18)22(17)21(16)19/h1-14H |
Clé InChI |
ZBZUQRMIUUBVBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)


![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)

![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)




![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)

